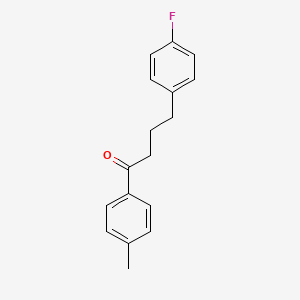

4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone

Description

Substituted butanones represent a significant class of ketones that are instrumental in various fields of advanced chemical research. These organic compounds, characterized by a four-carbon backbone with a carbonyl group, serve as versatile building blocks and key intermediates in the synthesis of more complex molecules. The strategic placement of different substituent groups on the butanone framework allows for the fine-tuning of the molecule's steric and electronic properties, leading to a broad spectrum of reactivity and potential applications. Their utility is particularly noted in the development of novel compounds within medicinal chemistry and materials science. The exploration of substituted butanones continues to be an active area of investigation, with researchers focusing on developing new synthetic methodologies and exploring their potential in creating functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-1-(4-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-13-5-9-15(10-6-13)17(19)4-2-3-14-7-11-16(18)12-8-14/h5-12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWOXBSUNXKQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluorophenyl 1 P Tolyl 1 Butanone

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org For 4-(4-fluorophenyl)-1-(p-tolyl)-1-butanone, several key disconnections can be identified, offering different strategic approaches to its synthesis.

A primary disconnection can be made at the C-C bond between the carbonyl group and the tolyl group (Disconnection A). This suggests a Friedel-Crafts acylation or a related reaction where a p-tolyl nucleophile attacks a 4-(4-fluorophenyl)butanoyl electrophile, or vice versa. Another logical disconnection is at the C-C bond between the fluorophenyl group and the butanone chain (Disconnection B), which points towards methods involving the coupling of a 4-fluorophenyl component with a suitable butanone synthon. A third strategic disconnection can be envisioned within the butanone backbone itself (Disconnection C), suggesting a construction of the four-carbon chain through condensation reactions.

These disconnections lead to the following potential synthetic precursors:

| Disconnection | Precursor 1 | Precursor 2 |

| A | Toluene (B28343) | 4-(4-Fluorophenyl)butanoyl chloride |

| B | 1-Bromo-4-fluorobenzene | 1-(p-Tolyl)butan-1-one |

| C | 4-Fluorobenzaldehyde (B137897) | Acetone and a p-tolyl synthon |

Established Synthetic Routes to Aryl Butanones and Their Adaptations

Several classical methods for the synthesis of ketones can be adapted for the preparation of this compound.

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com

For the synthesis of the target compound, one could consider the acylation of toluene with 4-(4-fluorophenyl)butanoyl chloride. The reaction would be catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The acylium ion, formed from the reaction of the acyl chloride with the Lewis acid, would then attack the electron-rich toluene ring. Due to the activating, ortho-, para-directing nature of the methyl group on toluene, a mixture of ortho and para isomers would be expected, with the para product, this compound, being the major product due to reduced steric hindrance.

Reaction Scheme:

Step 1: Formation of the acylium ion: 4-(4-Fluorophenyl)butanoyl chloride reacts with AlCl₃.

Step 2: Electrophilic aromatic substitution: The acylium ion attacks the para position of toluene.

Step 3: Deprotonation: Loss of a proton re-establishes the aromaticity of the ring, yielding the final product.

A potential challenge with this approach is the possibility of intramolecular Friedel-Crafts acylation of the 4-(4-fluorophenyl)butanoyl chloride, which could lead to the formation of a tetralone by-product. Careful control of reaction conditions is necessary to favor the intermolecular reaction.

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles widely used in the formation of carbon-carbon bonds. libretexts.orglibretexts.orgyoutube.comyoutube.com These reagents can be employed to synthesize ketones through various pathways.

One approach involves the reaction of an organometallic reagent with an acyl chloride or an ester. For instance, p-tolylmagnesium bromide (a Grignard reagent) could be reacted with 4-(4-fluorophenyl)butanoyl chloride. libretexts.org This reaction needs to be carried out at low temperatures to prevent the addition of a second equivalent of the Grignard reagent to the ketone product, which would lead to a tertiary alcohol.

Alternatively, a Weinreb amide of 4-(4-fluorophenyl)butanoic acid can be used. The reaction of p-tolylmagnesium bromide with the N-methoxy-N-methylamide of 4-(4-fluorophenyl)butanoic acid would form a stable chelated intermediate that collapses to the desired ketone upon acidic workup, effectively preventing the over-addition side reaction.

Another organometallic route involves the reaction of a nitrile with a Grignard reagent followed by hydrolysis, which yields a ketone. ncert.nic.in In this case, reacting 4-(4-fluorophenyl)benzonitrile (B84787) with a p-tolyl Grignard reagent would not be a direct route to the target butanone.

Condensation reactions, particularly aldol-type condensations, are classic methods for constructing carbon-carbon bonds and can be adapted to build the butanone framework. researchgate.netmdpi.com A plausible route would involve a crossed-aldol condensation between a derivative of p-tolyl methyl ketone and a suitable two-carbon synthon, followed by further elaboration.

A more direct approach could be a Michael addition. For example, the conjugate addition of a p-tolyl nucleophile (such as a Gilman cuprate, lithium di(p-tolyl)cuprate) to a suitable α,β-unsaturated ketone, like 1-(4-fluorophenyl)but-2-en-1-one, could potentially form the butanone skeleton. However, this would place the carbonyl group at a different position.

A more relevant condensation approach for aryl butanones involves the reaction of a substituted benzaldehyde (B42025) with acetone. researchgate.net This typically forms an α,β-unsaturated ketone (a chalcone (B49325) analogue), which can then be selectively reduced to the corresponding saturated butanone. researchgate.net For the target compound, this would involve the condensation of 4-fluorobenzaldehyde with 1-(p-tolyl)ethan-1-one (p-methylacetophenone), followed by reduction of the resulting enone.

Advanced and Stereoselective Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and efficient methods, including catalytic approaches that can provide higher yields and selectivity.

Palladium-Catalyzed Couplings:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. researchgate.net The Suzuki-Miyaura coupling, for instance, could be adapted for the synthesis of diaryl ketones. rsc.orgnih.govresearchgate.net A carbonylative Suzuki coupling could be employed, where an aryl halide (e.g., 1-bromo-4-fluorobenzene), an aryl boronic acid (e.g., p-tolylboronic acid), and a source of carbon monoxide are coupled in the presence of a palladium catalyst. While effective for diaryl ketones, adapting this for a diaryl butanone would require a different strategy.

A more direct application for the butanone structure could be a Heck-type reaction between an aryl halide and an enone, or a related coupling of an organometallic reagent with an enone. researchgate.net Another advanced palladium-catalyzed method involves the coupling of aryl halides with cyclobutanone-derived N-sulfonylhydrazones, which can lead to various four-membered ring compounds and related structures. organic-chemistry.org

Lewis Acid Catalysis:

Lewis acids are not only crucial for classical reactions like Friedel-Crafts acylation but also play a significant role in modern catalytic processes. acs.orgnih.govacs.orgnih.gov Chiral Lewis acids can be used to catalyze asymmetric aldol (B89426) reactions, which could be a step in a stereoselective synthesis of a chiral derivative of the target compound. nih.govacs.org For the synthesis of the butanone itself, Lewis acids can be used to promote the reaction of silyl (B83357) enol ethers with electrophiles, a strategy that could be adapted to construct the butanone skeleton with high regioselectivity.

Asymmetric Synthesis Considerations and Chiral Induction

The creation of a chiral center in this compound can be approached through various catalytic asymmetric strategies. These methods often rely on the use of chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One potential strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a diketone. For instance, the asymmetric hydrogenation of 1,4-diaryl-1,4-diketones has been shown to be highly effective in producing chiral 1,4-diarylbutane-1,4-diols with excellent enantioselectivity and diastereoselectivity. researchgate.netrsc.org This approach could be adapted by using a suitable diketone precursor to this compound, followed by selective oxidation of one of the resulting hydroxyl groups. The choice of catalyst, such as a chiral iridium complex, is crucial for the success of such a transformation. rsc.org

Another viable approach is the use of transition metal-catalyzed cross-coupling reactions . Methodologies involving the asymmetric α-arylation of ketones could be employed. chemrxiv.org This would involve the enantioselective coupling of an enolate derivative of a precursor ketone with an appropriate aryl halide in the presence of a chiral catalyst.

Organocatalysis presents a further avenue for the asymmetric synthesis of γ-amino ketones, which can be precursors to the target molecule. nih.gov Chiral organic molecules, such as cinchona alkaloid derivatives, can catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems, establishing a chiral center that can be further elaborated to the desired butanone structure. nih.gov

The following table summarizes potential asymmetric synthesis strategies applicable to the synthesis of chiral diaryl ketones like this compound.

| Methodology | Precursor Type | Typical Catalyst/Reagent | Key Features |

| Asymmetric Hydrogenation | 1,4-Diaryl-1,4-diketone | Chiral Iridium or Ruthenium complexes | High enantio- and diastereoselectivity for related diols. researchgate.netrsc.org |

| Cobalt-Catalyzed Semipinacol Rearrangement | α,α-Diarylallylic alcohol | Chiral cobalt-salen complex | Access to enantioenriched α-aryl ketones. chemrxiv.org |

| Asymmetric α-Alkylation of Ketones | Ketone enolate | Chiral phosphoric acids or metal complexes | Direct introduction of a chiral center adjacent to the carbonyl group. nih.gov |

| Organocatalytic Michael Addition | α,β-Unsaturated ketone | Chiral secondary amines (e.g., prolinol derivatives) | Forms chiral γ-functionalized ketones. researchgate.net |

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of the target compound are critical steps to ensure high purity, particularly when a specific enantiomer is desired. Standard purification techniques for organic compounds, such as column chromatography and recrystallization, are generally applicable. However, for the separation of enantiomers or the removal of specific impurities, more specialized methods may be required.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers. This method allows for the quantification of the enantiomeric excess (ee) and the isolation of each enantiomer in high purity.

Crystallization Techniques: Crystallization is a widely used and economical method for the purification of bulk quantities of chemical compounds. nih.gov For chiral molecules, several specialized crystallization techniques can be employed for enantiomeric resolution.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomeric derivatives. researchgate.net Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. The desired enantiomer can then be recovered by cleaving the chiral auxiliary.

Preferential Crystallization: This technique is applicable if the racemic mixture crystallizes as a conglomerate (a mechanical mixture of enantiomerically pure crystals). By seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, that enantiomer can be induced to crystallize selectively.

Chiral Cocrystallization: This involves the crystallization of the target racemic compound with a chiral co-former, leading to the formation of diastereomeric cocrystals that can be separated. nih.gov

The following table outlines key purification techniques relevant to the isolation of this compound.

| Technique | Principle | Application | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers, determination of enantiomeric excess. | High resolution, applicable to small quantities. |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. researchgate.net | Resolution of racemic mixtures. | Scalable and cost-effective for large quantities. |

| Preferential Crystallization | Seeding a supersaturated racemic solution with one enantiomer. | Enantiomeric enrichment and resolution of conglomerates. | Can achieve high enantiomeric purity. crystallizationsystems.com |

| Bisulfite Extraction | Reversible formation of a charged bisulfite adduct with the ketone. nih.govnih.gov | Separation of the ketone from non-carbonyl impurities. nih.govnih.govjove.comacs.org | Facile separation of the ketone into an aqueous layer. nih.govnih.govjove.comacs.org |

Reaction Mechanisms and Kinetics Pertaining to 4 4 Fluorophenyl 1 P Tolyl 1 Butanone

Detailed Mechanistic Pathways of Key Synthetic Transformations

The synthesis of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone, an aromatic ketone, can be achieved through several established synthetic methodologies. A primary and widely utilized method is the Friedel-Crafts acylation. masterorganicchemistry.comnih.gov This reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

One plausible pathway involves the acylation of toluene (B28343) with 4-(4-fluorophenyl)butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism of Friedel-Crafts Acylation:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.

Electrophilic Attack: The electron-rich toluene ring attacks the acylium ion. The methyl group on toluene is an activating group and directs the substitution to the ortho and para positions. Due to steric hindrance, the para product, this compound, is typically favored.

Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the final ketone product.

An alternative Friedel-Crafts route would be the acylation of fluorobenzene (B45895) with 4-(p-tolyl)butanoyl chloride. However, the fluorine atom is a deactivating group, which would make the reaction less efficient compared to using the more reactive toluene.

Another potential synthetic route could involve the oxidation of the corresponding secondary alcohol, 4-(4-fluorophenyl)-1-(p-tolyl)butan-1-ol. This oxidation can be carried out using various oxidizing agents, such as chromic acid or pyridinium (B92312) chlorochromate (PCC).

Thermochemical and Kinetic Studies of Related Butanone Derivatives

Ketones are a major class of organic compounds that serve as important intermediates in the oxidation and combustion of hydrocarbons. nih.gov The stability and reactivity of these molecules are governed by their thermochemical properties. nih.gov

Key Thermochemical Parameters for Butanone Derivatives:

Enthalpy of Formation (ΔH°f): This value indicates the energy change when the compound is formed from its constituent elements in their standard states. For 2-butanone (B6335102), computational studies have provided reliable values for its gas-phase enthalpy of formation. nih.gov

Bond Dissociation Energies (BDEs): BDEs are crucial for understanding reaction mechanisms, particularly those involving radical intermediates. Studies on 2-butanone have shown that the C-H bonds on the carbons alpha to the carbonyl group are significantly weakened. nih.govresearchgate.net This is due to the resonance stabilization of the resulting radical.

| Bond | BDE (kcal/mol) |

|---|---|

| Primary C-H (on C1) | 98.1 |

| Secondary C-H (on C3, α to C=O) | 95.4 |

| Primary C-H (on C4) | 100.5 |

Electrophilic and Nucleophilic Reactivity of the Carbonyl Center

The carbonyl group (C=O) is the primary site of reactivity in this compound. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.orglibretexts.org

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. libretexts.org This is the most common reaction type for ketones and aldehydes. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. Subsequent protonation of the oxygen yields the final addition product. libretexts.org

The reactivity of the carbonyl group is influenced by the electronic effects of the attached p-tolyl and 4-fluorophenylbutyl groups.

The p-tolyl group , with its electron-donating methyl group, slightly reduces the electrophilicity of the carbonyl carbon through resonance and inductive effects.

The 4-fluorophenylbutyl group has a more complex influence. The fluorine atom is electron-withdrawing inductively but electron-donating through resonance. However, its effect on the distant carbonyl group is primarily weak and inductive.

Electrophilic Attack: The lone pairs of electrons on the carbonyl oxygen make it a weak Lewis base and susceptible to attack by strong electrophiles, such as protons. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles. libretexts.org

Aromatic Substitution Reactions on the Fluorophenyl and p-Tolyl Moieties

The two aromatic rings in the molecule can undergo aromatic substitution reactions, though their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

p-Tolyl Moiety: The methyl group (-CH₃) is an activating, ortho, para-directing group. libretexts.org Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) will preferentially occur at the positions ortho to the methyl group (and meta to the acyl group). The acyl group itself is a deactivating, meta-directing group, which would direct incoming electrophiles to the same positions.

4-Fluorophenyl Moiety: The fluorine atom (-F) is a deactivating, yet ortho, para-directing group. libretexts.org The butanone side chain is a deactivating group that directs meta. Therefore, electrophilic substitution on this ring is generally less favorable and would be directed to the positions ortho to the fluorine atom.

| Substituent | Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CH₃ (on tolyl) | p-Tolyl | Activating | Ortho, Para |

| -C(O)R (on tolyl) | p-Tolyl | Deactivating | Meta |

| -F (on fluorophenyl) | Fluorophenyl | Deactivating | Ortho, Para |

| -Alkyl Chain (on fluorophenyl) | Fluorophenyl | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the fluorophenyl ring can potentially act as a leaving group in SNAr reactions. However, these reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. researchgate.netyoutube.com The butanone chain is not a sufficiently strong activating group for this reaction to occur under standard conditions.

Radical Reactions and Photochemistry of Related Ketones

Aromatic ketones, such as this compound, exhibit rich photochemical reactivity upon absorption of UV light. researchgate.netmsu.edursc.org The initial photochemical event is typically the promotion of an electron from a non-bonding n-orbital on the oxygen to an anti-bonding π-orbital of the carbonyl group (n→π transition). msu.edu

Norrish Type Reactions:

Norrish Type I Cleavage: This process involves the homolytic cleavage of the C-C bond alpha to the carbonyl group, forming two radical fragments. libretexts.orgscribd.com For this molecule, cleavage could occur on either side of the carbonyl, yielding a p-tolyl radical and a 4-(4-fluorophenyl)propanoyl radical, or an acyl radical and a 3-(4-fluorophenyl)propyl radical.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. libretexts.orgscribd.com Subsequent cleavage of the α-β bond results in the formation of an enol and an alkene. For this compound, this pathway would lead to the formation of p-tolyl methyl ketone and 1-(4-fluorophenyl)ethene.

Photoreduction: In the presence of a hydrogen-donating solvent or substrate (e.g., isopropyl alcohol), diaryl ketones can undergo photoreduction. libretexts.org The excited ketone abstracts a hydrogen atom from the donor, forming a ketyl radical. Dimerization of two ketyl radicals can then lead to the formation of a pinacol.

The specific photochemical behavior of this compound would depend on the reaction conditions, including the wavelength of light and the solvent used.

Advanced Spectroscopic Characterization of 4 4 Fluorophenyl 1 P Tolyl 1 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the p-tolyl and 4-fluorophenyl groups are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons on the p-tolyl ring, being adjacent to an electron-donating methyl group, would likely show a characteristic AA'BB' splitting pattern. Similarly, the protons on the 4-fluorophenyl ring will also display an AA'BB' system due to the fluorine substitution.

The aliphatic protons of the butanone chain would resonate in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) are expected to appear as a triplet around δ 3.0 ppm. The adjacent methylene protons (β-protons) would likely be observed as a multiplet around δ 2.2 ppm, and the methylene protons next to the fluorophenyl ring (γ-protons) are predicted to be a triplet around δ 2.8 ppm. The methyl protons of the tolyl group would give rise to a singlet peak at approximately δ 2.4 ppm.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Protons ortho to carbonyl (p-tolyl) |

| ~7.30 | Doublet | 2H | Protons meta to carbonyl (p-tolyl) |

| ~7.15 | Multiplet | 2H | Protons ortho to fluorine |

| ~7.00 | Multiplet | 2H | Protons meta to fluorine |

| ~3.00 | Triplet | 2H | -CH₂- (α to C=O) |

| ~2.80 | Triplet | 2H | -CH₂- (γ to C=O) |

| ~2.40 | Singlet | 3H | -CH₃ (p-tolyl) |

| ~2.20 | Multiplet | 2H | -CH₂- (β to C=O) |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is the most deshielded and is expected to appear at the lowest field, around δ 198.0 ppm. The aromatic carbons will resonate in the region of δ 115.0 to 145.0 ppm. The carbon atom attached to the fluorine will show a characteristic coupling (¹JCF), resulting in a doublet. The quaternary carbons of the aromatic rings will generally have lower intensities.

The aliphatic carbons of the butanone chain will appear in the upfield region of the spectrum. The methylene carbon alpha to the carbonyl group is expected around δ 38.0 ppm, the beta-methylene carbon around δ 25.0 ppm, and the gamma-methylene carbon around δ 35.0 ppm. The methyl carbon of the tolyl group is predicted to resonate at approximately δ 21.5 ppm.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~198.0 | Carbonyl Carbon (C=O) |

| ~162.0 (d) | C-F of fluorophenyl ring |

| ~144.0 | Quaternary C of tolyl ring (with -CH₃) |

| ~137.0 | Quaternary C of fluorophenyl ring |

| ~135.0 | Quaternary C of tolyl ring (with C=O) |

| ~130.0 (d) | CH of fluorophenyl ring (ortho to F) |

| ~129.5 | CH of tolyl ring (meta to C=O) |

| ~128.5 | CH of tolyl ring (ortho to C=O) |

| ~115.5 (d) | CH of fluorophenyl ring (meta to F) |

| ~38.0 | -CH₂- (α to C=O) |

| ~35.0 | -CH₂- (γ to C=O) |

| ~25.0 | -CH₂- (β to C=O) |

| ~21.5 | -CH₃ (p-tolyl) |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent methylene protons of the butanone chain, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~3.00 ppm would show a correlation to the carbon signal at ~38.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the protons ortho to the carbonyl group on the p-tolyl ring (~7.90 ppm) would show a correlation to the carbonyl carbon (~198.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the conformation of the molecule. For instance, correlations might be observed between the protons of the tolyl methyl group and the nearby aromatic protons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent band would be the strong C=O stretching vibration of the ketone functional group, which typically appears in the range of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

The C-F stretching vibration of the fluorophenyl group will give rise to a strong band in the region of 1250-1100 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations of the substituted aromatic rings will be present in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~3000-2850 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1600, 1510, 1460 | Medium | Aromatic C=C Stretch |

| ~1220 | Strong | C-F Stretch |

| ~830 | Strong | p-Disubstituted Benzene C-H Out-of-Plane Bend |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often dominated by vibrations of non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong signals. The symmetric stretching of the C=C bonds in the aromatic rings should be particularly prominent. The C-H stretching vibrations will also be visible. The C=O stretch, while strong in the IR, may be weaker in the Raman spectrum. The C-F bond is also expected to show a characteristic Raman signal.

Predicted Raman Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~1610 | Strong | Aromatic C=C Stretch |

| ~1380 | Medium | CH₃ Symmetric Bend |

| ~1180 | Medium | Aromatic Ring Breathing |

| ~830 | Medium | Aromatic Ring Breathing |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. thermofisher.com Unlike low-resolution mass spectrometry, HRMS can measure the mass of an ion to several decimal places. This precision allows for the confident differentiation between compounds that may have the same nominal mass but different elemental formulas. nih.gov

For this compound, the molecular formula is C17H17FO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A close match, typically within a few parts per million (ppm), confirms the elemental composition.

Table 1: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

|---|

Note: The measured mass and mass error are dependent on experimental conditions and instrumentation. The table illustrates the principle of HRMS for molecular formula confirmation.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process not only forms a molecular ion (M+•) but also causes extensive and reproducible fragmentation. docbrown.info The resulting fragmentation pattern provides valuable information about the molecule's structure.

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 256, corresponding to its molecular weight. The fragmentation pattern can be predicted based on the stable carbocations and neutral losses that can be formed. Key fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement.

Predicted significant fragments for this compound include:

Alpha-cleavage: Scission of the bond adjacent to the carbonyl group is a common pathway. Cleavage can result in the formation of a stable p-tolylacylium ion.

McLafferty Rearrangement: As a ketone with accessible gamma-hydrogens, it can undergo a rearrangement to eliminate a neutral alkene molecule, resulting in a characteristic radical cation.

Other Cleavages: Fragmentation at other points along the butyl chain and cleavage around the aromatic rings can also produce significant ions.

Table 2: Predicted EI-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Proposed Structure |

|---|---|---|

| 256 | Molecular ion [M]+• | [C17H17FO]+• |

| 134 | McLafferty rearrangement product | [C9H10O]+• |

| 119 | p-Tolylacylium ion | [CH3C6H4CO]+ |

| 109 | Fluorobenzyl cation | [FC6H4CH2]+ |

Note: This table is based on predicted fragmentation patterns characteristic of aromatic ketones.

Electronic Spectroscopy and Photophysical Property Probing (e.g., UV-Vis Absorption, Fluorescence)

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide insights into the electronic structure and photophysical properties of a molecule. These methods measure the transitions between electronic energy levels that occur when a molecule absorbs or emits light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains two primary chromophores: the p-tolyl ketone moiety and the 4-fluorophenyl group. Aromatic ketones typically exhibit two characteristic absorption bands. masterorganicchemistry.com

A strong absorption band at shorter wavelengths (around 220-270 nm) corresponding to a π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and carbonyl group.

A weaker absorption band at longer wavelengths (around 270-300 nm) attributed to an n→π* transition, which involves promoting a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. masterorganicchemistry.com

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. While many aromatic molecules are fluorescent, aromatic ketones often exhibit low fluorescence quantum yields at room temperature in solution. This is typically due to efficient intersystem crossing, a non-radiative process where the molecule transitions from the singlet excited state to a triplet excited state, which then deactivates through other pathways like phosphorescence or non-radiative decay. Specific fluorescence emission data for this compound is not widely reported, suggesting it may not be a strong fluorophore under standard conditions.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Expected λmax Region (nm) | Chromophore |

|---|---|---|

| π→π* | ~ 220 - 270 | p-Tolyl ketone system |

Synthetic Applications and Material Science Relevance of 4 4 Fluorophenyl 1 P Tolyl 1 Butanone

Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction

Aryl ketones are foundational building blocks in organic synthesis, serving as versatile precursors for a multitude of more complex structures. The reactivity of the carbonyl group in 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone allows for a variety of transformations, making it a valuable intermediate. For instance, it can undergo reductions to form corresponding alcohols, which can be further functionalized. The ketone moiety can also be a site for nucleophilic additions, such as Grignard or organolithium reactions, to introduce new carbon-carbon bonds and build molecular complexity.

Furthermore, the α-protons to the carbonyl group exhibit enhanced acidity, enabling enolate formation and subsequent alkylation or condensation reactions. This reactivity is fundamental in forming new carbon-carbon bonds, a cornerstone of organic synthesis. The aromatic rings of the molecule can also participate in various reactions, including electrophilic aromatic substitution, although the specific positions of substitution would be directed by the existing substituents. The presence of the fluorine atom can influence the reactivity of the phenyl ring, often directing substitution to specific positions and potentially modifying the reaction kinetics.

The general synthetic utility of aryl ketones is well-established, and by extension, this compound can be considered a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the specific substitution pattern is desired.

Applications in Polymer Chemistry and Functional Materials Science

The incorporation of fluorine atoms into polymer structures is a well-known strategy to impart desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. rsc.org The structure of this compound suggests its potential as a building block in the field of polymer and materials science.

Through chemical modification, this compound could be converted into a variety of functional monomers. For example, the introduction of polymerizable groups, such as vinyl, acrylate (B77674), or epoxide moieties, onto either of the aromatic rings or through reactions at the carbonyl group, would render the molecule capable of participating in polymerization reactions. The presence of the fluorophenyl group is particularly noteworthy, as fluorinated monomers are key to producing polymers with low surface energy, high hydrophobicity, and excellent thermal and oxidative stability. nih.gov

The synthesis of such functional monomers would likely involve multi-step synthetic sequences, starting with the functionalization of the parent ketone. The choice of the polymerizable group and its point of attachment would determine the type of polymerization it could undergo (e.g., radical, condensation, or ring-opening polymerization) and the architecture of the resulting polymer.

Once converted into a suitable monomer, this compound could be integrated into various polymeric frameworks. In condensation polymerization, if derivatized to have two reactive functional groups (e.g., diol or diamine), it could be reacted with appropriate comonomers to form polyesters, polyamides, or polyimides. The rigid aromatic units from the fluorophenyl and tolyl groups would be expected to enhance the thermal stability and mechanical strength of the resulting polymers.

In addition polymerization, a vinyl or acrylate derivative of the compound could be copolymerized with other monomers to tailor the properties of the final material. The fluorinated side chains would tend to migrate to the polymer-air interface, creating a low-energy surface with hydrophobic and oleophobic properties. The specific properties of the resulting polymer would depend on the concentration of the fluorinated monomer and the nature of the comonomers used.

The incorporation of the this compound moiety into a polymer is expected to significantly influence the material's properties.

Optical Properties: The aromatic nature of the compound suggests that polymers containing this unit could exhibit interesting optical properties, such as a high refractive index. The presence of the fluorophenyl group might also lead to transparency in certain regions of the electromagnetic spectrum.

Electronic Properties: Fluorine's high electronegativity can influence the electronic properties of the polymer. acs.org The electron-withdrawing nature of the fluorophenyl group could affect the polymer's dielectric constant, making it a candidate for applications in microelectronics as a low-k dielectric material. rsc.org

Thermal Stability: Fluorinated polymers are renowned for their excellent thermal stability. rsc.org The presence of the C-F bond in the repeating unit would likely increase the decomposition temperature of the polymer, making it suitable for high-temperature applications.

The following table illustrates the potential impact of incorporating structural features present in this compound on polymer properties, based on general knowledge of polymer chemistry.

| Structural Feature | Potential Influence on Polymer Properties |

| Fluorophenyl Group | Increased thermal stability, chemical resistance, hydrophobicity, lower refractive index, and lower dielectric constant. |

| Tolyl Group | Enhanced rigidity and thermal stability. |

| Aromatic Rings | Increased mechanical strength, thermal stability, and potential for specific optical and electronic properties. |

| Butanone Chain | Provides flexibility to the polymer backbone, influencing properties like the glass transition temperature. |

Derivatization for Enhanced Chemical Functionality and Novel Compound Generation

Derivatization is a key strategy for modifying the properties of a molecule and generating new compounds with enhanced or novel functionalities. The chemical structure of this compound offers several sites for derivatization.

The carbonyl group is a prime target for a wide range of reactions. For instance, it can be converted to an oxime, hydrazone, or semicarbazone, which can serve as ligands for metal complexes or as intermediates for further transformations. Asymmetric reduction of the ketone can lead to chiral alcohols, which are valuable building blocks in the synthesis of enantiomerically pure compounds.

The aromatic rings can also be functionalized through electrophilic substitution reactions. For example, nitration, halogenation, or sulfonation could introduce new functional groups that can be further modified. The directing effects of the existing substituents would play a crucial role in determining the position of the new functional groups. Such derivatization strategies could lead to a library of new compounds with potentially interesting biological activities or material properties.

Green Chemistry Approaches in the Synthesis and Application of the Compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific green synthesis routes for this compound are not documented, general green chemistry principles can be applied to its synthesis and use.

For the synthesis of aryl ketones in general, greener approaches include the use of more environmentally benign catalysts, such as iron or nickel instead of palladium, and the use of greener solvents like water or ionic liquids. organic-chemistry.org Catalytic methods that improve atom economy, such as direct C-H activation and acylation, are also central to green synthesis design.

In the context of its potential applications, using this compound to create more durable and long-lasting materials can be considered a green approach, as it would reduce the need for replacement and minimize waste. Furthermore, if the compound is used to develop materials for energy-saving applications, such as more efficient electronic devices or lightweight materials for transportation, this would also contribute to sustainability. The development of biodegradable polymers incorporating this unit, although challenging due to the stability of the aromatic and fluorinated groups, would be another avenue for green chemistry research. The focus would be on designing polymers that perform their function effectively and then break down into benign substances at the end of their lifecycle.

Advanced Analytical Methodologies for 4 4 Fluorophenyl 1 P Tolyl 1 Butanone

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating components from a mixture, making it ideal for assessing the purity of synthesized compounds like 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone and for isolating it from reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds. researchgate.net For this compound, a reversed-phase HPLC method is typically employed. sielc.com This method uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase, allowing for the effective separation of the target compound from impurities based on differences in polarity. mdpi.com

The compound is dissolved in a suitable solvent and injected into the HPLC system. A UV-Vis or Diode-Array Detector (DAD) is commonly used for detection, as the aromatic rings and the carbonyl group in the molecule are strong chromophores. egyankosh.ac.in The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. researchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentration to accurately determine the amount of the compound in a sample. researchgate.net

| Parameter | Typical Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength (λ) | 254 nm |

| Column Temperature | 30 °C |

| Hypothetical Retention Time | 8.5 minutes |

| Hypothetical Purity | >99.5% (by peak area) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. impactfactor.org It is particularly useful for analyzing reaction mixtures to identify this compound and any potential byproducts or unreacted starting materials. researchgate.net

In this method, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. docbrown.info The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern provides structural information. semanticscholar.org

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Structure |

|---|---|---|

| 256 | [M]⁺ (Molecular Ion) | [C₁₇H₁₇FO]⁺ |

| 119 | Tolylcarbonyl Cation | [CH₃C₆H₄CO]⁺ |

| 109 | Fluorophenylpropyl Cation | [FC₆H₄CH₂CH₂CH₂]⁺ |

| 91 | Tolyl Cation / Tropylium Ion | [C₇H₇]⁺ |

X-ray Diffraction for Solid-State Structural Elucidation and Crystal Engineering

In cases where suitable single crystals cannot be grown, X-ray Powder Diffraction (XRPD) is used. researchgate.net XRPD provides a diffraction pattern characteristic of the compound's crystalline form, which is useful for phase identification, assessing crystalline purity, and detecting different polymorphic forms. bruker.com The data obtained from a diffraction experiment includes the unit cell parameters (a, b, c, α, β, γ), space group, and calculated density. mdpi.com

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.85 |

| b (Å) | 5.25 |

| c (Å) | 20.45 |

| β (°) | 91.50 |

| Volume (ų) | 1379.8 |

| Z (Molecules per unit cell) | 4 |

Chiral Analytical Methods for Enantiomeric Purity Determination

Chiral analytical methods are designed to separate and quantify enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov These separations are most commonly achieved using chiral chromatography, either HPLC or GC, with a chiral stationary phase (CSP). researchgate.netunife.it The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. researchgate.net

However, the compound this compound is achiral. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups. In the structure of this compound, no such carbon atom exists. The molecule possesses planes of symmetry and is superimposable on its mirror image. Therefore, it does not exist as a pair of enantiomers, and chiral analytical methods are not applicable for its analysis. It would elute as a single peak from a chiral column.

| CSP Class | Example Commercial Name | Chiral Selector |

|---|---|---|

| Polysaccharide-based (Cellulose) | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Polysaccharide-based (Amylose) | Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) |

| Protein-based | Chiralpak CBH | Cellobiohydrolase (CBH) |

| Cyclodextrin-based | Cyclobond I | Beta-cyclodextrin |

Quantitative Spectroscopic Methods for Concentration Determination in Research Samples

Spectroscopic techniques are widely used for the quantitative analysis of compounds in solution. numberanalytics.com For this compound, UV-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for determining its concentration in research samples. This method relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum. egyankosh.ac.in

The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the linear calibration plot. acs.org

| Concentration (mg/mL) | Absorbance at λmax (254 nm) |

|---|---|

| 0.002 | 0.115 |

| 0.004 | 0.232 |

| 0.006 | 0.348 |

| 0.008 | 0.465 |

| 0.010 | 0.580 |

| Linear Regression: y = 58.2x + 0.001 (R² = 0.9999) |

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Pathways

Current synthetic routes to compounds like 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone often rely on classical methods such as Friedel-Crafts acylation. While effective, these methods can suffer from limitations including the use of harsh reagents and the generation of significant waste. Future research should focus on developing more sophisticated and efficient synthetic strategies.

One promising area is the application of modern cross-coupling reactions. Methodologies like Suzuki-Miyaura or Negishi coupling could be explored to construct the carbon skeleton. For instance, the coupling of a p-tolylboronic acid derivative with a suitable 4-(4-fluorophenyl)butanoyl halide or equivalent could offer a milder and more versatile route. Another approach could involve a three-component reaction, coupling a ketone, chloromethyl p-tolyl sulfoxide, and a nitrile, which has been shown to be a novel route for fully substituted cyanoallenes and could potentially be adapted. sci-hub.boxresearchgate.net

Furthermore, the development of catalytic C-H activation/functionalization reactions represents a frontier in organic synthesis. A direct C-H arylation of a simpler butanone precursor with a fluorophenyl or tolyl source would be a highly atom-economical approach, minimizing pre-functionalization steps. Investigating various transition-metal catalysts (e.g., palladium, rhodium, iridium) for such transformations could lead to highly efficient and selective syntheses.

The potential for multigram scale synthesis should also be a focus, ensuring that novel methods are not only efficient but also scalable for practical applications. researchgate.net

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Transition-Metal Catalyzed Cross-Coupling | High yields, functional group tolerance, milder conditions | Catalyst and ligand design, optimization of reaction conditions |

| C-H Activation/Functionalization | High atom economy, reduced synthetic steps | Discovery of selective catalysts, understanding directing group effects |

| Multi-component Reactions | Increased molecular complexity in a single step, operational simplicity | Design of novel reaction cascades, exploration of catalyst systems |

Exploration of New Chemical Reactivities and Transformations

The chemical structure of this compound, featuring a ketone, two distinct aromatic rings, and an aliphatic linker, offers multiple sites for chemical modification. A systematic exploration of its reactivity is crucial for expanding its utility as a chemical intermediate.

Future studies could investigate the selective functionalization of the aromatic rings. The presence of the fluorine and methyl substituents directs electrophilic aromatic substitution to specific positions, but modern regioselective C-H functionalization could provide access to otherwise difficult-to-obtain isomers.

The ketone moiety is a versatile functional group for a wide range of transformations. Beyond standard reductions and oxidations, its conversion into various heterocyclic systems, such as pyrazoles, pyrimidines, or pyridones, could yield novel compounds with interesting biological or material properties. mdpi.commdpi.com For example, condensation reactions with hydrazine (B178648) derivatives could lead to pyrazole-containing structures.

The aliphatic chain could also be a target for modification. Selective C-H functionalization of the methylene (B1212753) groups, perhaps guided by the ketone, could introduce new functional groups and stereocenters, significantly increasing the structural diversity of accessible derivatives.

Design and Synthesis of Advanced Materials Based on the Compound's Structure

The rigid aromatic components of this compound make it an attractive building block for advanced materials. Future research could focus on incorporating this structural motif into polymers and coordination complexes.

For instance, the compound could be functionalized to create monomers for polymerization. The synthesis of polyesters, polyamides, or polyimides incorporating this diaryl ketone unit could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. The synthesis of novel per-fluorinated organic polymers with azo- and azomethine-based linkers has been demonstrated, suggesting a potential pathway for polymerization. nih.gov Similarly, poly(p-xylylene) and related polymers represent a class of materials where derivatives of this compound could be incorporated. uni-bayreuth.de

In the realm of coordination chemistry, the ketone's oxygen atom and the aromatic pi-systems could act as coordination sites for metal ions. The design and synthesis of metal-organic frameworks (MOFs) or coordination polymers using this compound as a ligand could result in materials with applications in catalysis, gas storage, or sensing. nih.gov

Table 2: Potential Material Applications

| Material Class | Potential Properties | Research Direction |

|---|---|---|

| High-Performance Polymers | Thermal stability, chemical resistance, specific dielectric properties | Monomer synthesis and polymerization studies |

| Coordination Polymers/MOFs | Porosity, catalytic activity, luminescence | Ligand design and synthesis, characterization of metal complexes |

Deeper Theoretical Insights into Structure-Reactivity Relationships and Mechanistic Pathways

Computational chemistry offers powerful tools to gain a deeper understanding of the structure and reactivity of this compound. Future theoretical studies could provide valuable insights that guide experimental work.

Density Functional Theory (DFT) calculations can be employed to model the compound's geometry, electronic structure, and spectroscopic properties. researchgate.netnih.gov Such studies can elucidate the influence of the fluoro and tolyl substituents on the reactivity of the ketone and the aromatic rings. Analysis of molecular orbitals (HOMO-LUMO) and electrostatic potential maps can predict sites for nucleophilic and electrophilic attack.

Furthermore, computational modeling can be used to investigate the mechanisms of potential reactions. For example, calculating the energy profiles of different synthetic pathways could help identify the most promising routes and optimize reaction conditions. mdpi.com Understanding the transition states and intermediates in potential transformations can provide crucial information for catalyst design and for explaining observed regio- and stereoselectivity.

Sustainable and Environmentally Benign Synthetic Strategies for the Compound and its Derivatives

In line with the principles of green chemistry, future research must prioritize the development of sustainable and environmentally friendly methods for synthesizing and modifying this compound. eschemistry.orgunibo.it

A key focus should be the replacement of hazardous solvents with greener alternatives. scienceopen.com The use of water, supercritical fluids, or bio-based solvents should be explored. Additionally, catalyst-free reactions or the use of heterogeneous, recyclable catalysts can significantly reduce waste and environmental impact. nih.govresearchgate.net Nanomaterial-based catalysts, for example, have shown promise in green synthesis. nih.gov

Energy efficiency is another important aspect of sustainable chemistry. jddhs.com Microwave-assisted or sonochemical methods could be investigated to accelerate reactions and reduce energy consumption compared to conventional heating. The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, can also contribute to a more sustainable process by minimizing waste from intermediate purification steps. scienceopen.com The ultimate goal is to develop synthetic protocols that are not only efficient and versatile but also align with the principles of a circular economy, minimizing environmental impact from production to final application. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Fluorophenyl)-1-(p-tolyl)-1-butanone, and what are their respective yields and limitations?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where a fluorobenzene derivative reacts with a p-tolyl-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, nucleophilic substitution or Claisen-Schmidt condensation may be employed for ketone formation. For example, haloperidol analogs (e.g., 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone) are synthesized via multi-step reactions involving ketone intermediates and piperidine substitutions . Key limitations include regioselectivity challenges in fluorophenyl reactions and purification difficulties due to byproducts. Yields typically range from 40–70% depending on reaction optimization .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Distinct signals for fluorophenyl protons (δ 7.2–7.5 ppm, deshielded due to fluorine electronegativity) and p-tolyl methyl protons (δ 2.3–2.5 ppm). The ketone carbonyl carbon appears at ~200–210 ppm in ¹³C NMR.

- IR : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone group.

- MS : Molecular ion peaks at m/z 256 (C₁₇H₁₅FO) with fragmentation patterns indicating loss of fluorophenyl or p-tolyl groups.

Comparisons to structurally similar compounds (e.g., haloperidol, C₂₁H₂₃ClFNO₂) highlight distinguishing features like fluorine-specific shifts and absence of piperidine-related signals .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electron density distribution, revealing reactive sites (e.g., ketone carbonyl for nucleophilic attacks).

- Molecular Docking : Compares binding affinities with targets like dopamine D₂ receptors, leveraging structural similarities to haloperidol (a known antipsychotic). Computational models should account for fluorine’s electronegativity, which enhances binding via polar interactions .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration). Experimental validation via in vitro receptor assays is critical to resolve discrepancies between predictions and observed activity .

Q. How can researchers resolve contradictory data regarding metabolic pathways in in vitro vs. in vivo models?

Methodological Answer:

- In Vitro Models : Use hepatic microsomes or hepatocytes to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation). LC-MS/MS quantifies metabolite formation rates.

- In Vivo Cross-Validation : Administer radiolabeled compound in animal models (e.g., rats) and analyze plasma/urine via HPLC-MS. Discrepancies may arise from species-specific cytochrome P450 isoforms or extrahepatic metabolism. Adjust models using enzyme inhibitors (e.g., ketoconazole for CYP3A4) to isolate pathways .

Q. What strategies improve stability and solubility in aqueous formulations for pharmacological studies?

Methodological Answer:

- Co-solvents : Use ethanol or PEG-400 (10–20% v/v) to enhance solubility.

- Cyclodextrin Complexation : β-cyclodextrin forms inclusion complexes, improving stability against hydrolysis.

- pH Adjustment : Buffered solutions (pH 6–7) minimize ketone degradation. Haloperidol analogs show improved solubility in diluted acids (e.g., 0.1M HCl), suggesting protonation of basic groups enhances stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.